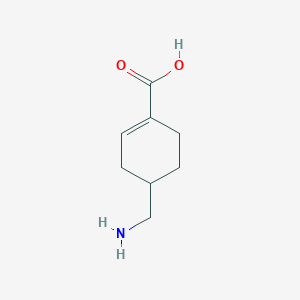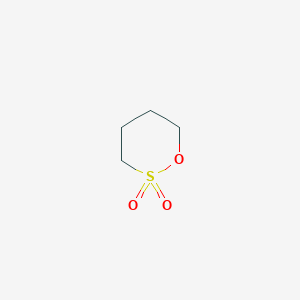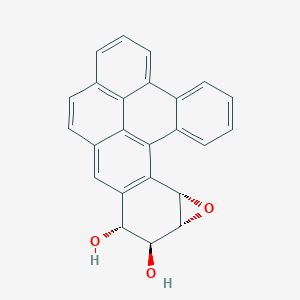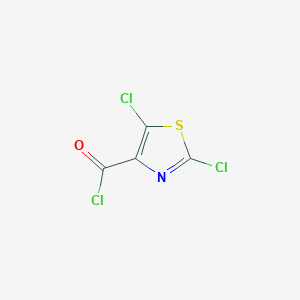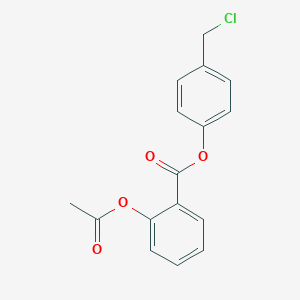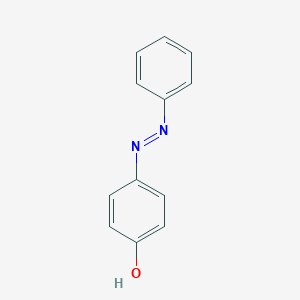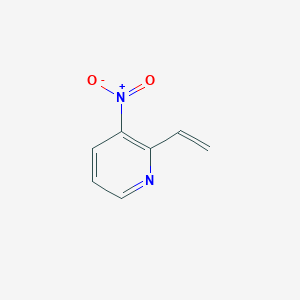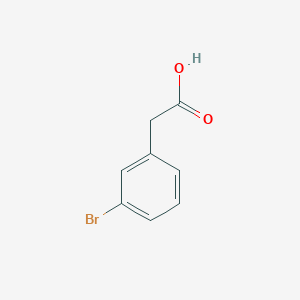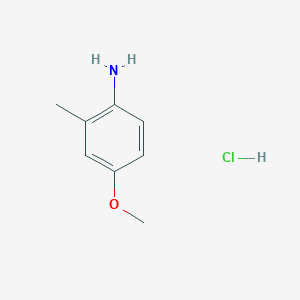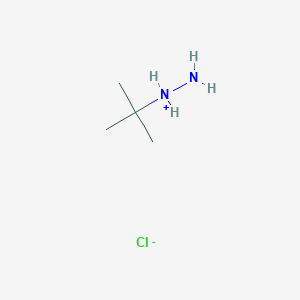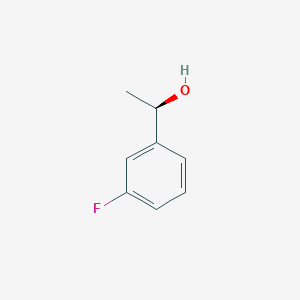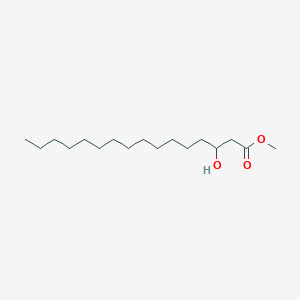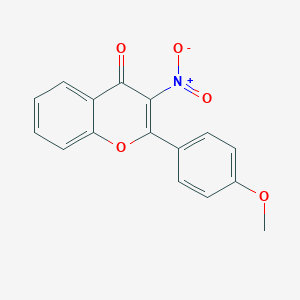
2-(4-Methoxyphenyl)-3-nitrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-3-nitrochromen-4-one, also known as Nitrocoumarin, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is not fully understood. However, several studies have suggested that it acts by inducing DNA damage and inhibiting topoisomerase activity, leading to cell cycle arrest and apoptosis. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been shown to interfere with the mitochondrial membrane potential and activate caspase enzymes, which are involved in the apoptotic pathway.
生化和生理效应
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been reported to affect various biochemical and physiological processes in cells. It has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has also been found to inhibit the activity of several enzymes, including COX-2 and topoisomerase. In terms of physiological effects, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce cell death, reduce inflammation, and scavenge free radicals.
实验室实验的优点和局限性
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. It is also highly soluble in organic solvents, making it easy to handle and manipulate in the laboratory. However, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has some limitations, including its low water solubility, which can affect its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has several potential future directions for research. One possible direction is to explore its use in combination with other chemotherapeutic agents to enhance its cytotoxicity and reduce its toxicity. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with DNA and other cellular components. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be further modified to improve its pharmacokinetic properties and increase its specificity for cancer cells. Finally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen could be evaluated for its potential use in other therapeutic areas, such as inflammation and infectious diseases.
Conclusion:
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen is a promising compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen as a therapeutic agent and to explore its use in other therapeutic areas.
合成方法
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with malonic acid, followed by nitration, cyclization, and dehydration. Several modifications of this method have been reported in the literature, including the use of different starting materials and reaction conditions. The purity and yield of the final product depend on the quality of the reagents and the optimization of the reaction parameters.
科学研究应用
2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been extensively studied for its potential use in cancer therapy. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been investigated for its anti-inflammatory, antimicrobial, and antioxidant properties. 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit antibacterial and antifungal activity against several pathogenic strains. Additionally, 2-(4-Methoxyphenyl)-3-nitrochromen-4-onen has been shown to scavenge free radicals and protect cells from oxidative stress.
属性
CAS 编号 |
143468-22-8 |
|---|---|
产品名称 |
2-(4-Methoxyphenyl)-3-nitrochromen-4-one |
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16-14(17(19)20)15(18)12-4-2-3-5-13(12)22-16/h2-9H,1H3 |
InChI 键 |
UODBUBWNHHUWFP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
同义词 |
4H-1-Benzopyran-4-one,2-(4-methoxyphenyl)-3-nitro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




